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  • Product: 5-Fluoro-3-n-propoxybenzyl alcohol
  • CAS: 1443344-90-8

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Fluoro-3-n-propoxybenzyl Alcohol in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Fluoro-3-n-propoxybenzyl alcohol. This versatile building block combines the unique physicochemical properties of fluorine with the modulatory effects of an n-propoxy group, offering a valuable scaffold for the synthesis of novel therapeutic agents. Herein, we present a plausible synthetic route to this compound, detailed protocols for its subsequent functionalization into key intermediates, and a scientific rationale for its application in modern drug discovery programs, particularly in the development of kinase inhibitors and G-Protein-Coupled Receptor (GPCR) modulators.

Introduction: The Strategic Value of Fluorine and Alkoxy Substituents

In contemporary medicinal chemistry, the strategic incorporation of fluorine and alkoxy groups is a cornerstone of rational drug design.[1][2] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4] Its introduction at a metabolically labile position can block oxidative metabolism by Cytochrome P450 enzymes, thereby enhancing a drug candidate's half-life.[5]

Alkoxy groups, such as the n-propoxy group, serve to modulate lipophilicity and can act as hydrogen bond acceptors, influencing ligand-receptor interactions.[2][6] The combination of a fluorine atom and an n-propoxy group at the meta-positions of a benzyl alcohol scaffold, as in 5-Fluoro-3-n-propoxybenzyl alcohol, creates a unique electronic and steric environment. This substitution pattern offers a powerful tool for fine-tuning a molecule's properties to achieve desired therapeutic profiles. This building block can be considered a bioisosteric replacement for other functionalities, such as hydroxyl or other alkoxy groups, to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

Synthesis of 5-Fluoro-3-n-propoxybenzyl Alcohol

Synthetic_Pathway A 3-Fluoro-5-hydroxybenzoic acid B 3-Fluoro-5-n-propoxybenzoic acid A->B Williamson Ether Synthesis n-Propyl bromide, K2CO3, DMF C 5-Fluoro-3-n-propoxybenzyl alcohol B->C Reduction BH3-THF or LiAlH4, THF

Caption: Proposed synthetic pathway to 5-Fluoro-3-n-propoxybenzyl alcohol.

Protocol 2.1: Synthesis of 3-Fluoro-5-n-propoxybenzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[8][9] In this step, the phenolic hydroxyl group of 3-fluoro-5-hydroxybenzoic acid is alkylated using n-propyl bromide.

Materials:

  • 3-Fluoro-5-hydroxybenzoic acid

  • n-Propyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-fluoro-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add n-propyl bromide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2.2: Reduction of 3-Fluoro-5-n-propoxybenzoic acid to 5-Fluoro-3-n-propoxybenzyl alcohol

The reduction of the carboxylic acid to a primary alcohol can be achieved using various reducing agents. Borane-tetrahydrofuran complex (BH₃-THF) is a common choice for this transformation due to its selectivity for carboxylic acids.

Materials:

  • 3-Fluoro-5-n-propoxybenzoic acid

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-fluoro-5-n-propoxybenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃-THF (2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Applications in Medicinal Chemistry: A Versatile Building Block

5-Fluoro-3-n-propoxybenzyl alcohol is a precursor to several key intermediates that are highly valuable in the synthesis of complex bioactive molecules. Its functional handles—the aromatic ring and the primary alcohol—allow for a wide range of chemical modifications.

Functionalization_Workflow cluster_0 Core Building Block cluster_1 Key Intermediates A 5-Fluoro-3-n-propoxybenzyl alcohol B 5-Fluoro-3-n-propoxybenzaldehyde A->B Oxidation (e.g., PCC, H2O2/Catalyst) C 1-(Bromomethyl)-5-fluoro-3-n-propoxybenzene A->C Bromination (e.g., PPh3/NBS) D Esters (R-COO-CH2-Ar) A->D Esterification (R-COOH, Acid Catalyst) E Ethers (R-O-CH2-Ar) A->E Etherification (e.g., Mitsunobu Reaction)

Caption: Key functionalization pathways for 5-Fluoro-3-n-propoxybenzyl alcohol.

Oxidation to 5-Fluoro-3-n-propoxybenzaldehyde

The corresponding aldehyde is a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic scaffolds.

MethodOxidizing AgentSolventKey Advantages
Protocol 3.1.1 Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Reliable, high-yielding for many substrates.
Protocol 3.1.2 Hydrogen peroxide (H₂O₂), Sodium molybdate catalystWater"Green" chemistry approach, avoids heavy metals.[10][11]
Protocol 3.1.3 Dilute Nitric Acid (HNO₃)WaterScalable, industrially relevant method.[12][13]

Protocol 3.1.2: Green Oxidation using Hydrogen Peroxide This method provides an environmentally safer alternative to traditional heavy-metal oxidants.[10]

Materials:

  • 5-Fluoro-3-n-propoxybenzyl alcohol

  • Sodium molybdate dihydrate

  • 4 M Hydrochloric acid (HCl)

  • Benzyltriethylammonium chloride (BTEAC)

  • 15% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

Procedure:

  • Catalyst Preparation: In a vial, dissolve sodium molybdate dihydrate (0.02 eq) in a minimal amount of water with 4 M HCl. In a separate vial, dissolve BTEAC (0.04 eq) in water. Heat the BTEAC solution to 70 °C and add the molybdate solution dropwise with stirring. Stir for 5 more minutes, then cool and vacuum filter to collect the catalyst.

  • Oxidation: In a round-bottom flask, combine 5-Fluoro-3-n-propoxybenzyl alcohol (1.0 eq) and the prepared catalyst (wet or dry).

  • Add 15% H₂O₂ (1.2 eq) to the flask.

  • Reflux the mixture for 1-2 hours, monitoring by TLC.

  • After cooling, extract the product with diethyl ether, wash with water, and dry over MgSO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Conversion to 1-(Bromomethyl)-5-fluoro-3-n-propoxybenzene

The benzyl bromide derivative is a potent electrophile used for the alkylation of various nucleophiles (amines, phenols, thiols, etc.) to introduce the fluoropropoxybenzyl moiety.

Protocol 3.2.1: Bromination with Triphenylphosphine and N-Bromosuccinimide This method is efficient and proceeds under neutral conditions.[7][14]

Materials:

  • 5-Fluoro-3-n-propoxybenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 5-Fluoro-3-n-propoxybenzyl alcohol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add NBS (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).

  • Filter the reaction mixture to remove triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ester and Ether Formation

The primary alcohol can be readily converted to esters and ethers, which can serve as prodrugs or as final drug molecules.

Protocol 3.3.1: Esterification with a Carboxylic Acid Standard Fischer esterification or other coupling methods can be employed.

Materials:

  • 5-Fluoro-3-n-propoxybenzyl alcohol

  • Carboxylic acid of interest (R-COOH)

  • Sulfuric acid (H₂SO₄) or a coupling agent (e.g., DCC/DMAP)

  • Toluene or Dichloromethane (DCM)

Procedure (Acid-Catalyzed):

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the benzyl alcohol (1.0 eq) and the carboxylic acid (1.1 eq) in toluene.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Reflux the mixture until water is no longer collected in the Dean-Stark trap.

  • Cool, wash the organic layer with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

  • Concentrate and purify as needed.

Protocol 3.3.2: Etherification via the Mitsunobu Reaction The Mitsunobu reaction allows for the formation of ethers from alcohols and acidic nucleophiles (like phenols) with inversion of configuration if the alcohol is chiral.[15][16][17]

Materials:

  • 5-Fluoro-3-n-propoxybenzyl alcohol

  • Phenol or other acidic nucleophile (Nu-H)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the benzyl alcohol (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide.

Potential Therapeutic Targets

The 3,5-disubstitution pattern is a recurring motif in molecules targeting several important classes of proteins.

  • Kinase Inhibitors: Many kinase inhibitors utilize a 3,5-disubstituted aromatic ring to occupy specific hydrophobic pockets in the ATP-binding site. The unique electronic properties of the 5-Fluoro-3-n-propoxybenzyl group can be exploited to achieve high potency and selectivity.[18][19]

  • GPCR Allosteric Modulators: G-Protein-Coupled Receptors are major drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a path to greater selectivity. The 3,5-disubstituted benzyl scaffold can serve as a core for developing such modulators.[20][21]

  • Anticancer Agents: A recent study highlighted the anticancer activity of 3,5-dihydroxy-4-methoxybenzyl alcohol in human glioblastoma cells, demonstrating the potential of this substitution pattern in oncology.[22]

Conclusion

5-Fluoro-3-n-propoxybenzyl alcohol represents a high-value, strategically designed building block for medicinal chemistry. The combination of a fluorine atom and an n-propoxy group provides a unique tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic and functionalization protocols provided herein offer a practical guide for researchers to incorporate this versatile scaffold into their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Assor, K., Levy, I., Thames, E., & Walker, R. (n.d.).
  • Joshi, S. R., Kataria, K. L., Sawant, S. B., & Joshi, J. B. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research, 44(2), 235-243.
  • BenchChem. (2025).
  • Supporting information for a relevant article on the conversion of benzylic alcohols to benzyl bromides.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Graham, P. (2021). Drug design principles - Stereoelectronics.
  • YouTube. (2021).
  • Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • Thermo Fisher Scientific. (n.d.). Mitsunobu Reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters.
  • The underappreci
  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • Braun, M. (2017).
  • Williamson Ether Synthesis. (n.d.).
  • Apollo Scientific. (n.d.).
  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8337.
  • A Synthesis of 3,5-Disubstituted Phenols. (2010). Organic Process Research & Development.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines... Journal of Medicinal Chemistry, 54(7), 2127-42.
  • ResearchGate. (n.d.). Examples of OCF3-containing pharmaceuticals and agrochemicals.
  • PubMed. (2007). 3,5-Disubstituted quinolines as novel c-Jun N-terminal kinase inhibitors.
  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • FDA approved fluorine-containing drugs in 2023. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • ResearchGate. (2025). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.
  • ResearchGate. (n.d.).
  • Novel Allosteric Modulators of G Protein-coupled Receptors. (n.d.). PMC.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Quora. (2017). How is benzoic acid converted into benzyl alcohol?
  • ChemRxiv. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.
  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). PMC - NIH.
  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. (n.d.). PMC.
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • MDPI. (n.d.). Allosteric Modulation of GPCRs of Class A by Cholesterol.
  • PubMed. (2025).
  • Gordon W Gribble. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research.
  • Drug Design Strategies for GPCR Allosteric Modul
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzyl alcohol.

Sources

Application

Application Notes and Protocols: 5-Fluoro-3-n-propoxybenzyl Alcohol as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Building Blocks In contemporary medicinal chemistry, the incorporation of fluorine into molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile.[1] The unique physicochemical properties of the C-F bond, such as its high strength, polarity, and the minimal steric footprint of the fluorine atom, can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets.[2][3][4] 5-Fluoro-3-n-propoxybenzyl alcohol emerges as a particularly valuable building block, offering a trifecta of functionalities: a reactive benzylic alcohol, an electron-withdrawing fluorine atom, and an electron-donating n-propoxy group. This specific substitution pattern on the aromatic ring provides a nuanced electronic landscape, enabling chemists to strategically direct and control the synthesis of a diverse array of heterocyclic systems, many of which are privileged structures in drug discovery.[5]

This guide provides an in-depth exploration of the synthetic utility of 5-Fluoro-3-n-propoxybenzyl alcohol, complete with detailed experimental protocols and expert insights into the underlying chemical principles.

Core Reactivity and Synthetic Strategy

The primary reactive handle of 5-Fluoro-3-n-propoxybenzyl alcohol is the benzylic alcohol. This functional group serves as a versatile precursor for the generation of key intermediates, namely the corresponding aldehyde and benzyl halide. These intermediates are then poised to undergo a variety of classical and modern heterocyclic ring-forming reactions.

Diagram 1: Synthetic Pathways from 5-Fluoro-3-n-propoxybenzyl Alcohol

G cluster_0 Heterocyclic Products A 5-Fluoro-3-n-propoxybenzyl alcohol B 5-Fluoro-3-n-propoxybenzaldehyde A->B Oxidation C 5-Fluoro-3-n-propoxybenzyl halide A->C Halogenation D Isoquinolines B->D Pomeranz-Fritsch E Tetrahydroisoquinolines B->E Pictet-Spengler F Oxazoles B->F van Leusen G Pyrimidines C->G Multi-component Reaction

Caption: Key synthetic transformations of 5-Fluoro-3-n-propoxybenzyl alcohol.

Part 1: Generation of Key Intermediates

Protocol 1.1: Selective Oxidation to 5-Fluoro-3-n-propoxybenzaldehyde

The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a foundational transformation that must avoid over-oxidation to the carboxylic acid.[6][7] Several modern methods offer high selectivity and yields under mild conditions.

Expertise & Experience: While traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective, they are hazardous.[6][8] A greener and often more selective alternative involves using reagents like Oxone® in the presence of a bromide source or employing photocatalytic methods.[9][10][11] The electron-donating n-propoxy group on the ring can activate it towards certain oxidants, so careful control of reaction conditions is crucial to prevent side reactions.

Detailed Protocol (Oxone®/NaBr Method):

  • Reagents and Equipment:

    • 5-Fluoro-3-n-propoxybenzyl alcohol

    • Oxone® (Potassium peroxymonosulfate)

    • Sodium bromide (NaBr)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Round-bottom flask with a magnetic stir bar

    • Magnetic stirrer

    • Standard laboratory glassware for workup

  • Procedure:

    • In a round-bottom flask, dissolve 5-Fluoro-3-n-propoxybenzyl alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and water.

    • Add sodium bromide (2.0 eq) to the solution and stir until dissolved.

    • Add Oxone® (1.0 eq) portion-wise over 10-15 minutes, monitoring the internal temperature to ensure it does not rise excessively.

    • Stir the reaction mixture vigorously at room temperature for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure 5-Fluoro-3-n-propoxybenzaldehyde.

Protocol 1.2: Conversion to 5-Fluoro-3-n-propoxybenzyl Halide

Conversion of the benzylic alcohol to a halide transforms it into a good electrophile, opening up pathways for nucleophilic substitution and multi-component reactions.[12][13]

Expertise & Experience: Thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are classic and effective reagents.[13] For substrates sensitive to highly acidic conditions, milder reagents like N-chlorosuccinimide or N-bromosuccinimide in the presence of triphenylphosphine can be employed. The reaction with SOCl₂ proceeds via an Sₙi mechanism, which can be beneficial for stereochemical control if a chiral center were present.

Detailed Protocol (Thionyl Chloride Method for Benzyl Chloride):

  • Reagents and Equipment:

    • 5-Fluoro-3-n-propoxybenzyl alcohol

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or toluene

    • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

    • Round-bottom flask with a magnetic stir bar and reflux condenser

    • Inert atmosphere (nitrogen or argon) setup

    • Heating mantle

  • Procedure:

    • To a solution of 5-Fluoro-3-n-propoxybenzyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic drop of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-3-n-propoxybenzyl chloride, which can often be used in the next step without further purification.

Part 2: Synthesis of Nitrogen-Containing Heterocycles

Isoquinoline Scaffolds

Isoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.

The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15][16][17]

Expertise & Experience: This reaction is typically promoted by strong acids like concentrated sulfuric acid.[15] The electron-donating n-propoxy group on the 5-Fluoro-3-n-propoxybenzaldehyde will facilitate the electrophilic aromatic substitution step, which is the key ring-closing reaction. The fluorine atom, being ortho to the site of cyclization, will have a deactivating effect, potentially requiring slightly harsher conditions or longer reaction times.

Diagram 2: Pomeranz-Fritsch Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A Aldehyde + Amine B Schiff Base (Benzalaminoacetal) A->B C Protonation B->C D Electrophilic Aromatic Substitution C->D E Aromatization (Loss of Alcohol) D->E F Isoquinoline E->F Final Product

Caption: Simplified workflow of the Pomeranz-Fritsch reaction.

Detailed Protocol:

  • Reagents and Equipment:

    • 5-Fluoro-3-n-propoxybenzaldehyde

    • 2,2-Diethoxyethylamine

    • Concentrated sulfuric acid

    • Ethanol

    • Round-bottom flask, dropping funnel

  • Procedure:

    • Step 1 (Schiff Base Formation): Dissolve 5-Fluoro-3-n-propoxybenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in ethanol. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure. The resulting benzalaminoacetal is often used directly.

    • Step 2 (Cyclization): Cool concentrated sulfuric acid in an ice bath. Slowly add the crude benzalaminoacetal to the cold acid with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

    • Extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify by column chromatography.

This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[18][19][20] The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline.

Expertise & Experience: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring.[18][20] The presence of the electron-donating n-propoxy group is highly favorable for the electrophilic cyclization. The reaction proceeds through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate.[19]

Detailed Protocol:

  • Reagents and Equipment:

    • N-(2-(3-n-propoxy-5-fluorophenyl)ethyl)acetamide (prepared from the corresponding phenethylamine and acetyl chloride)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or acetonitrile

    • Reflux setup with an inert atmosphere

  • Procedure:

    • Dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonia.

    • Extract the aqueous layer with toluene or chloroform.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude dihydroisoquinoline by chromatography or crystallization.

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[21][22][23]

Expertise & Experience: This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[21] The reaction is highly effective with electron-rich aromatic rings.[23] The combination of the fluorine and n-propoxy groups on our starting material will influence the nucleophilicity of the ring, but the reaction is expected to proceed efficiently.

Detailed Protocol:

  • Reagents and Equipment:

    • 2-(3-n-propoxy-5-fluorophenyl)ethanamine

    • An aldehyde (e.g., formaldehyde or acetaldehyde)

    • Anhydrous solvent (e.g., toluene, methanol)

    • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Procedure:

    • Dissolve the phenethylamine (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

    • Add the acid catalyst and stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight.

  • Workup and Purification:

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify the resulting tetrahydroisoquinoline by column chromatography.

Oxazole Synthesis via the van Leusen Reaction

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[24]

Expertise & Experience: This reaction proceeds via a [3+2] cycloaddition mechanism.[24] The aldehyde (5-Fluoro-3-n-propoxybenzaldehyde) reacts with deprotonated TosMIC to form an intermediate oxazoline, which then eliminates toluenesulfinic acid to yield the oxazole. The reaction is typically carried out under basic conditions.

Detailed Protocol:

  • Reagents and Equipment:

    • 5-Fluoro-3-n-propoxybenzaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Reflux setup

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add 5-Fluoro-3-n-propoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Pyrimidine Synthesis

Pyrimidines are a class of diazines that are central to nucleic acids and many pharmaceuticals.[25][26][27] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. 5-Fluoro-3-n-propoxybenzyl alcohol can be incorporated into this synthesis through a multi-component approach.[25][26]

Expertise & Experience: One modern approach involves an iron-catalyzed dehydrogenative coupling of benzyl alcohols, alkynes, and amidines.[25] The benzyl alcohol is oxidized in situ to the aldehyde, which then participates in the condensation.

Detailed Protocol (Illustrative Multi-component Reaction):

  • Reagents and Equipment:

    • 5-Fluoro-3-n-propoxybenzyl alcohol

    • An alkyne (e.g., phenylacetylene)

    • An amidine hydrochloride (e.g., benzamidine hydrochloride)

    • A suitable catalyst system (e.g., an iron or ruthenium complex)

    • A base (e.g., potassium tert-butoxide)

    • Anhydrous solvent (e.g., xylene)

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine the catalyst, base, 5-Fluoro-3-n-propoxybenzyl alcohol (1.0 eq), the alkyne (1.2 eq), and the amidine hydrochloride (1.1 eq) in the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the catalyst and any insoluble salts.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the substituted pyrimidine.

Quantitative Data Summary

Heterocycle ClassKey ReactionStarting Materials from Building BlockTypical Yield Range
IsoquinolinesPomeranz-Fritsch5-Fluoro-3-n-propoxybenzaldehyde40-70%
DihydroisoquinolinesBischler-NapieralskiN-(2-(3-n-propoxy-5-fluorophenyl)ethyl)amide60-85%
TetrahydroisoquinolinesPictet-Spengler2-(3-n-propoxy-5-fluorophenyl)ethanamine70-90%
Oxazolesvan Leusen5-Fluoro-3-n-propoxybenzaldehyde60-90%[24]
PyrimidinesMulti-component5-Fluoro-3-n-propoxybenzyl alcohol50-80%

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Conclusion

5-Fluoro-3-n-propoxybenzyl alcohol is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocycles. Its unique electronic properties, stemming from the interplay of the fluoro and n-propoxy substituents, provide chemists with a powerful tool for fine-tuning reactivity and directing synthetic outcomes. The protocols outlined in this guide serve as a robust starting point for researchers looking to leverage this promising scaffold in their drug discovery and development programs.

References

  • Pomeranz–Fritsch reaction - Wikipedia. Available from: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available from: [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction - Organic Reactions. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available from: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available from: [Link]

  • Pictet-Spengler Reaction - NROChemistry. Available from: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available from: [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available from: [Link]

  • Tricomponent synthesis of pyrimidines using benzyl alcohols, alkynes,... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available from: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available from: [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. Available from: [Link]

  • Pictet-Spengler Reaction - Common Conditions. Available from: [Link]

  • The mechanism of the bischler‐napieralski reaction - Semantic Scholar. Available from: [Link]

  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws]. Available from: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]

  • Dehydrogenative synthesis of trisubstituted pyrimidines by varying secondary alcohols. *For Catalyst 1. [a] Stoichiometry - ResearchGate. Available from: [Link]

  • Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst - PMC. Available from: [Link]

  • Synthesis of o-(5-phenyl-3-isoxazolyl) benzyl alcohol - PrepChem.com. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]

  • Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available from: [Link]

  • US5728897A - Process for the preparation of benzyl alcohol - Google Patents.
  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Available from: [Link]

  • Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients - TUE Research portal - Eindhoven University of Technology. Available from: [Link]

  • A direct conversion of benzylic and allylic alcohols to phosphonates - PMC. Available from: [Link]

  • conversion of alcohols to halides without HX acids - YouTube. Available from: [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications - Baxendale Group. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. Available from: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available from: [Link]

  • Arylchlorocarbenes in the synthesis of heterocycles containing two nitrogen atoms - IslandScholar. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. Available from: [Link]

  • Benzyl Alcohol Series - Sparrow Chemical. Available from: [Link]

  • P-ISOPROPYLBENZYL ALCOHOL | FEMA. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Fluoro-3-n-propoxybenzyl alcohol synthesis

Technical Support Center: 5-Fluoro-3-n-propoxybenzyl Alcohol Synthesis Ticket Subject: Yield Optimization & Process Troubleshooting Case ID: FBa-OH-53 Assigned Specialist: Senior Application Scientist Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-3-n-propoxybenzyl Alcohol Synthesis

Ticket Subject: Yield Optimization & Process Troubleshooting Case ID: FBa-OH-53 Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Challenge

Synthesizing 5-Fluoro-3-n-propoxybenzyl alcohol requires navigating two distinct chemical behaviors: the electron-withdrawing nature of the fluorine substituent and the lipophilicity of the propoxy chain.

The most robust industrial route typically follows a convergent path:

  • Williamson Ether Synthesis:

    
    -alkylation of 3-fluoro-5-hydroxybenzoic acid (or its ester).
    
  • Hydride Reduction: Conversion of the benzoate ester/acid to the benzyl alcohol.

Yield losses primarily occur due to incomplete alkylation (due to phenoxide stability) or workup failures (aluminum emulsions) during reduction. This guide addresses these specific failure points.

Module 1: The Alkylation Stage (Ether Formation)

Objective: Attach the n-propyl group to the phenolic oxygen. Core Reaction: 3-Fluoro-5-hydroxybenzoate + n-Propyl Iodide/Bromide


 3-Fluoro-5-n-propoxybenzoate
Troubleshooting Guide: Low Conversion or Side Products
SymptomProbable CauseCorrective Action
Incomplete Conversion (<60%) Fluorine Inductive Effect: The F-atom at C5 pulls electron density, making the phenoxide less nucleophilic than standard phenol.Switch Solvent: Move from Acetone to DMF or DMAc . The higher dielectric constant dissociates the ion pair, exposing the "naked" phenoxide anion.
Reaction Stalls at 80% Leaving Group Efficiency: n-Propyl bromide is cheaper but slower than iodide.Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates n-propyl iodide in situ, which reacts faster.
Elimination Byproduct (Propene) Basicity vs. Nucleophilicity: Using a base that is too strong (e.g., NaH) with heating can promote E2 elimination of the propyl halide.Base Modulation: Switch to K₂CO₃ (Potassium Carbonate). It is mild enough to deprotonate the phenol but poor at promoting elimination.

Protocol 1.1: Optimized Alkylation Conditions

  • Dissolve 3-Fluoro-5-hydroxybenzoic acid methyl ester (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min to form the phenoxide.

  • Add n-Propyl Iodide (1.2 equiv). Alternative: n-Propyl Bromide + 0.1 equiv KI.

  • Heat to 60°C . (Do not exceed 80°C to avoid C-alkylation).

  • Monitor by TLC/HPLC. Reaction typically completes in 4-6 hours.

Module 2: The Reduction Stage (Alcohol Formation)

Objective: Reduce the ester/acid to the primary alcohol without defluorination. Core Reaction: Ester/Acid + LiAlH₄ (or BH₃)


 Benzyl Alcohol
Troubleshooting Guide: The "Black Box" of Yield Loss
SymptomProbable CauseCorrective Action
"Jelly" Emulsion during Workup Aluminum Hydroxides: Standard water quench creates sticky Al(OH)₃ gels that trap product (up to 30% yield loss).Rochelle’s Salt Method: Use Sodium Potassium Tartrate to chelate aluminum.[1][2][3] (See Protocol 2.1).
Loss of Fluorine (Defluorination) Over-reduction: High temperatures with LiAlH₄ can attack the C-F bond (SNAr mechanism).Temperature Control: Perform addition at 0°C and warm only to Room Temp (RT). Do not reflux.
Product is "Missing" (Water Soluble?) Phase Partitioning: The propoxy group makes the molecule lipophilic, but if the pH is too high, it may stick to aluminum salts.Acid Wash: Ensure the final aqueous wash is neutral/slightly acidic to break any alkoxide-metal complexes.

Protocol 2.1: The "Anti-Emulsion" Workup (Rochelle's Salt) Standard Fieser workups often fail with fluorinated substrates due to density issues. Use this instead:

  • Cool reaction mixture (LiAlH₄ in THF) to 0°C.

  • Dilute with diethyl ether (equal volume to THF).

  • Quench: Add EtOAc dropwise to consume excess hydride.

  • Chelation: Add Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate) . Use 20 mL per gram of LiAlH₄ used.

  • The Critical Step: Vigorously stir at RT for 2 hours (or until two clear layers form).

  • Separate layers. The aluminum remains in the aqueous layer; product is in the organic layer.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesis and troubleshooting.

SynthesisWorkflow Start Start: 3-Fluoro-5-hydroxybenzoic Acid Alkylation Step 1: O-Alkylation (DMF, K2CO3, n-Pr-I) Start->Alkylation Check1 Check: Conversion > 95%? Alkylation->Check1 FixAlk Add 10% KI (Finkelstein) Increase Temp to 60°C Check1->FixAlk No Intermediate Intermediate: 3-Fluoro-5-propoxybenzoate Check1->Intermediate Yes FixAlk->Alkylation Retry Reduction Step 2: Reduction (LiAlH4 in THF, 0°C) Intermediate->Reduction Workup Workup Phase Reduction->Workup Emulsion Issue: Sticky Emulsion? Workup->Emulsion Rochelle Apply Rochelle's Salt Protocol (Stir 2 hrs) Emulsion->Rochelle Yes (Recommended) Fieser Standard Fieser Workup Emulsion->Fieser No (Small Scale) Final Final Product: 5-Fluoro-3-n-propoxybenzyl alcohol Rochelle->Final Fieser->Final

Caption: Logic flow for synthesis optimization, highlighting the critical loop at the alkylation stage and the emulsion handling during reduction.

Frequently Asked Questions (FAQ)

Q1: Can I use Borane (BH₃-THF) instead of LiAlH₄? A: Yes, and it is often safer. Borane is chemoselective for carboxylic acids and will not touch the C-F bond or the ether linkage. However, Borane is slower to reduce esters. If your intermediate is the acid, use Borane. If it is the ester, LiAlH₄ is preferred for speed, provided you keep it cold (0°C).

Q2: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. The n-propoxy chain adds significant rotational freedom and lipophilicity, often lowering the melting point below RT.

  • Validation: Check 1H NMR. The propyl group should show a triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~3.9 ppm). The benzylic CH₂ should appear as a singlet/doublet around 4.6 ppm.

  • Purification: If it's an oil, do not attempt recrystallization. Use flash column chromatography (Hexane:EtOAc gradient).

Q3: Why is the yield lower when I use 3,5-difluorobenzyl alcohol as the starting material? A: This route relies on Nucleophilic Aromatic Substitution (SNAr). While possible, the alkoxide (propoxide) is a strong base and can cause side reactions or bis-substitution (replacing both fluorines). The phenol alkylation route (described above) is far more regioselective.

References

  • Handling Aluminum Emulsions: Curly Arrow via Vertex AI. Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup. [Link]

  • Reduction of Carboxylic Acids: Common Organic Chemistry. Acid to Alcohol - Common Conditions: BH3-THF vs LiAlH4. [Link]

  • Fluorinated Benzyl Ether Synthesis: Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers. [Link]

Sources

Optimization

Technical Support Center: 5-Fluoro-3-n-propoxybenzyl alcohol

Welcome to the technical support center for 5-Fluoro-3-n-propoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-3-n-propoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical guidance for the handling, storage, and use of this compound in your experiments. The information herein is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility.

Introduction

5-Fluoro-3-n-propoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science research. The presence of a fluoro group, a propoxy group, and a primary benzylic alcohol functional group imparts a unique combination of electronic and steric properties. Understanding the potential stability liabilities of this molecule is crucial for obtaining reliable and reproducible experimental results. This guide provides a proactive approach to troubleshooting common challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during your work with 5-Fluoro-3-n-propoxybenzyl alcohol in a question-and-answer format.

Issue 1: I observe the formation of new, less polar impurities in my sample during storage or after a reaction.

Possible Cause: The most probable cause is the oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid. Benzyl alcohols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, light, or certain metal contaminants.[1][2][3] The presence of both an electron-donating propoxy group and an electron-withdrawing fluoro group on the aromatic ring can influence the rate of this oxidation.[1][4]

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Ensure that any solvents used are freshly distilled and deoxygenated to remove peroxides and dissolved oxygen, which can initiate oxidation.

  • Temperature Control: Store the compound at low temperatures (see recommended storage conditions below) to reduce the rate of degradation.

  • Light Protection: Store the compound in an amber vial or otherwise protected from light, as photochemical oxidation can occur.[5]

  • Antioxidant Addition: For long-term storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). Compatibility testing on a small scale is recommended.

Issue 2: My reaction yield is lower than expected, and I've isolated a byproduct that appears to be a benzyl halide.

Possible Cause: In the presence of certain reagents, particularly those containing activated halogens (e.g., thionyl chloride, tosyl chloride), the benzylic alcohol can be converted to the corresponding benzyl halide.[6] This is a common transformation for benzyl alcohols.

Troubleshooting Steps:

  • Reagent Compatibility: Carefully review the compatibility of all reagents in your reaction mixture. Avoid strongly acidic conditions and reagents that can generate halide ions in the presence of an activating agent.

  • Protecting Group Strategy: If the benzylic alcohol is not the desired reactive site, consider protecting it as an ether (e.g., silyl ether) or another suitable protecting group prior to performing reactions with halogenating agents.

Issue 3: I am observing variability in my results when using different batches of the compound.

Possible Cause: Batch-to-batch variability can stem from differences in impurity profiles. The synthesis of fluorinated and alkoxy-substituted benzyl alcohols can sometimes result in residual starting materials or byproducts.[7][8]

Troubleshooting Steps:

  • Purity Analysis: Before use, verify the purity of each new batch by a suitable analytical method such as HPLC, GC, or NMR.

  • Purification: If significant impurities are detected, consider purifying the material by flash chromatography or recrystallization.

  • Supplier Qualification: If possible, obtain a certificate of analysis from the supplier detailing the purity and identity of any significant impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Fluoro-3-n-propoxybenzyl alcohol?

A1: To ensure long-term stability, 5-Fluoro-3-n-propoxybenzyl alcohol should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and dark place. For optimal stability, storage at 2-8 °C is recommended.

ConditionRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation by atmospheric oxygen.
Light Amber vial or dark placePrevents potential light-induced degradation.[5]
Container Tightly sealedPrevents contamination and exposure to moisture.

Q2: Is 5-Fluoro-3-n-propoxybenzyl alcohol sensitive to pH?

A2: While specific data is not available, benzyl alcohols are generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases may catalyze degradation or side reactions. For example, strong bases can deprotonate the alcohol, making it more susceptible to oxidation.

Q3: What solvents are recommended for dissolving 5-Fluoro-3-n-propoxybenzyl alcohol?

A3: 5-Fluoro-3-n-propoxybenzyl alcohol is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO). When preparing solutions for storage, it is advisable to use high-purity, deoxygenated solvents.

Q4: Are there any known incompatibilities with other chemicals?

A4: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Reactions with these substances can lead to vigorous reactions and degradation of the compound.

Experimental Protocols

Protocol 1: Aliquoting and Storage of 5-Fluoro-3-n-propoxybenzyl alcohol

This protocol describes the best practices for aliquoting and storing the compound to maintain its integrity.

Materials:

  • 5-Fluoro-3-n-propoxybenzyl alcohol

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (argon or nitrogen) source with a manifold

  • Syringes and needles

  • Analytical balance

  • Suitable solvent (e.g., anhydrous dichloromethane)

Procedure:

  • Preparation: In a fume hood, place the required number of amber vials in a desiccator under vacuum for at least one hour to ensure they are dry.

  • Inerting: Backfill the desiccator with an inert gas. Transfer the vials to a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Weighing: If working with a solid, quickly weigh the desired amount of 5-Fluoro-3-n-propoxybenzyl alcohol into each vial. If it is a liquid, use a syringe to transfer the desired volume.

  • Solubilization (Optional): If preparing stock solutions, add the appropriate volume of anhydrous, deoxygenated solvent to each vial.

  • Sealing: Tightly cap each vial. If using septa, you may wish to wrap the cap and neck of the vial with Parafilm for an extra seal.

  • Storage: Store the aliquoted vials at the recommended temperature (2-8 °C) and protected from light.

Visualizations

Chemical Structure and Potential Degradation Pathway

G Figure 1. Potential Oxidation Pathway cluster_0 5-Fluoro-3-n-propoxybenzyl alcohol cluster_1 Oxidation Products A 5-Fluoro-3-n-propoxybenzyl alcohol (C10H13FO2) B 5-Fluoro-3-n-propoxybenzaldehyde A->B Mild Oxidation (e.g., air, light) C 5-Fluoro-3-n-propoxybenzoic acid B->C Further Oxidation

Caption: Potential oxidation of 5-Fluoro-3-n-propoxybenzyl alcohol.

Experimental Workflow for Handling and Storage

G Figure 2. Recommended Handling Workflow Receive Receive Compound Purity Verify Purity (HPLC/GC/NMR) Receive->Purity Purify Purify if Necessary Purity->Purify Impurities > acceptable level Aliquot Aliquot under Inert Atmosphere Purity->Aliquot Purity acceptable Purify->Aliquot Store Store at 2-8°C, Protected from Light Aliquot->Store Use Use in Experiment Store->Use

Caption: Recommended workflow for handling and storage.

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System.
  • Selective oxidation of benzyl alcohol with electron‐withdrawing group... (2020).
  • UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. (2019). RSC Publishing.
  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
  • Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. (2016). European Journal of Organic Chemistry.
  • Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as c
  • Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate. (2025).
  • STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROM
  • Substituted benzyl alcohol chlorinations.
  • HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48). INCHEM.
  • A new synthetic route to polyfluorobenzyl alcohol. (2025).
  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing.
  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. (2016). MDPI.
  • Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. PMC.
  • toxicology of benzyl alcohol in pharmaceutical manufacturing. Экономика и социум.
  • Deoxyfluorination of alcohols using N,N-diethyl-α,α-difluoro-(m-methylbenzyl). (2004). huscap.
  • Process for the preparation of fluorobenzyl derivatives.
  • Benzyl Alcohol. PubChem.
  • Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. (2017). European Medicines Agency.
  • 3-benzyloxy-2-methyl propano
  • Synthesis of proton-conductive Perfluoro(Benzylphosphonic Acid)
  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom

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Troubleshooting

Preventing decomposition of 5-Fluoro-3-n-propoxybenzyl alcohol during reactions

Subject: Stability Optimization & Decomposition Prevention Introduction Welcome to the technical support hub for 5-Fluoro-3-n-propoxybenzyl alcohol . This guide addresses the specific stability challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Optimization & Decomposition Prevention

Introduction

Welcome to the technical support hub for 5-Fluoro-3-n-propoxybenzyl alcohol . This guide addresses the specific stability challenges associated with this intermediate. While the meta-substitution pattern (3-propoxy, 5-fluoro) offers unique electronic properties for medicinal chemistry, it also introduces specific vulnerabilities.

This molecule is susceptible to two primary decomposition pathways:

  • Radical Autoxidation: Conversion to the corresponding benzaldehyde.

  • Acid-Catalyzed Disproportionation: Formation of dibenzyl ethers (dimerization).

The following troubleshooting guide is structured to address these issues directly within your workflow.

Module 1: Storage & Handling (Pre-Reaction)

Q: Why is my starting material turning yellow and showing a new peak at [M-2H] in LCMS?

Diagnosis: You are observing Radical Autoxidation . Benzyl alcohols are inherently prone to reacting with atmospheric oxygen to form benzaldehydes. The propoxy group on your molecule (even at the meta position) increases the electron density of the aromatic ring relative to unsubstituted benzyl alcohol, potentially stabilizing the benzylic radical intermediate and accelerating this process.

The Mechanism: The decomposition proceeds via a radical chain reaction initiated by trace peroxides or light.

Autoxidation Start Benzyl Alcohol (R-CH2OH) Radical Benzylic Radical (R-CH•-OH) Start->Radical Initiator / hν (-H•) Peroxy Peroxy Radical (R-CH(OO•)-OH) Radical->Peroxy + O2 Peroxy->Start Chain Propagation Aldehyde Benzaldehyde (R-CHO) Peroxy->Aldehyde - HO2• H2O2 H2O2

Figure 1: Radical autoxidation pathway converting benzyl alcohol to benzaldehyde.

Corrective Protocol:

  • Inert Storage: Store the compound under Argon or Nitrogen. The absence of

    
     halts the propagation step.
    
  • Antioxidant Stabilization: For long-term storage of stock solutions, add BHT (Butylated hydroxytoluene) at 0.1% (w/w). BHT acts as a radical scavenger, terminating the chain reaction.

  • Solvent Degassing: If storing in solution, sparge solvents with inert gas for 15 minutes prior to dissolution.

Module 2: Reaction Optimization

Q: I see a significant "dimer" impurity (approx. 2x molecular weight) during acid-catalyzed coupling. How do I prevent this?

Diagnosis: You are observing Acid-Catalyzed Self-Etherification .[1] Benzyl alcohols can dehydrate to form dibenzyl ethers. While the meta-fluoro and meta-propoxy groups do not donate electrons directly to the benzylic center via resonance, the molecule remains a benzyl alcohol. In the presence of strong acids (or Lewis acids), the hydroxyl group is protonated, leaving as water to form a transient carbocation or an activated complex that is attacked by another molecule of the alcohol.

The Mechanism:



Etherification Alcohol 5-Fluoro-3-n-propoxy benzyl alcohol Protonated Protonated Species (R-CH2-OH2+) Alcohol->Protonated + H+ (Acid Cat.) Transition Transition State (SN1/SN2 character) Protonated->Transition - H2O Dimer Dibenzyl Ether (Dimer Impurity) Transition->Dimer + Alcohol Nucleophile

Figure 2: Acid-catalyzed dehydration leading to dimerization.

Corrective Protocol:

  • Reagent Swap: Avoid strong Brønsted acids (e.g.,

    
    , 
    
    
    
    -TsOH) if possible.
  • Concentration Control: Etherification is bimolecular (second order). Diluting the reaction (e.g., from 0.5 M to 0.1 M) significantly slows down dimerization relative to unimolecular desired pathways.

  • Alternative Activation: If the goal is to activate the alcohol for substitution (e.g., to a halide), use Appel conditions (

    
    ) or Mitsunobu conditions , which operate under neutral/mildly basic conditions, avoiding the cationic intermediate.
    

Module 3: Purification & Work-up

Q: My product streaks on the silica column, and the yield is lower than the crude NMR suggested.

Diagnosis: Silica Gel Acidity . Standard silica gel is slightly acidic (pH 4–5). This surface acidity is sufficient to catalyze the decomposition of sensitive benzyl alcohols during chromatography, leading to oligomerization or dehydration on the column.

Corrective Protocol: Neutralized Silica Chromatography You must neutralize the acidic silanol groups before loading your compound.[2]

StepActionTechnical Rationale
1 Prepare Slurry Slurry silica gel in your starting eluent (e.g., Hexane/EtOAc).
2 Add Modifier Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.
3 Column Packing Pour the column with this base-modified solvent.
4 Flush Flush with 2 column volumes of neutral solvent (no base) to remove excess TEA.
5 Elution Load your sample and run the column normally.

Note: The absorbed amine neutralizes the active acidic sites on the silica, preventing on-column decomposition.

Summary of Stability Parameters

ParameterRisk LevelMitigation Strategy
Air (Oxygen) HighStore under Argon; use BHT for long-term storage.
Acids (pH < 4) HighAvoid strong acids; dilute reaction mixtures; use buffered workups.
Heat (> 80°C) ModerateAvoid distillation at atmospheric pressure; use high vacuum.
Silica Gel ModeratePre-treat silica with 1% Triethylamine.

References

  • Auto-oxidation Mechanisms

    • Partenheimer, W. (2021).[3] Mechanism-guided elaboration of ternary Au–Ti–Si sites to boost propylene oxide formation. (Discusses benzyl alcohol autoxidation pathways).

    • Source: (Contextual inference from search snippet 1.1).

  • Acid-Catalyzed Etherification

    • Sahoo, et al. (2023).[4] Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride.

    • Source:

  • Silica Gel Acidity & Purification

    • BenchChem Technical Support.[5] (2025).[5][6][7][8][9][10] Purification of Benzyl-PEG36-alcohol products: Interaction with silica gel.

    • Source: (Snippet 1.14).

  • General Benzyl Alcohol Protection

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for stability of benzyl ethers and alcohols).
    • Source:

  • Handling Electron-Rich Benzyl Alcohols

    • Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry of 5-Fluoro-3-n-propoxybenzyl Alcohol

This technical guide details the mass spectrometric analysis of 5-Fluoro-3-n-propoxybenzyl alcohol (CAS 1443344-90-8) , a specific fluorinated building block likely used in the synthesis of pharmaceuticals or advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometric analysis of 5-Fluoro-3-n-propoxybenzyl alcohol (CAS 1443344-90-8) , a specific fluorinated building block likely used in the synthesis of pharmaceuticals or advanced materials (e.g., liquid crystals).[1][2][3]

Executive Summary

5-Fluoro-3-n-propoxybenzyl alcohol (


, MW 184.[1][2][3]21) presents unique analytical challenges due to the competing fragmentation pathways of its fluorinated aromatic core and the labile 

-propoxy ether chain.[1][2] This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of this compound.

Key Findings:

  • GC-MS (EI): Provides structural fingerprints but requires derivatization (TMS) for optimal sensitivity and peak shape.[1][2]

  • LC-MS (ESI/APCI): Preferred for biological matrices; APCI offers superior ionization for this neutral alcohol compared to ESI.[1][2]

  • differentiation: The specific loss of the propyl group (

    
    ) distinguishes it from isomeric impurities like isopropoxy analogues.[1][2]
    

Chemical Profile & Ionization Physics[2][3]

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 184.0900
Structure Benzyl alcohol core, 3-propoxy, 5-fluoroDual functionalization directs fragmentation.[1][2][3]
Boiling Point ~280°C (Predicted)High enough to require high GC inlet temps; risk of thermal degradation.[1][2]
pKa ~14-15 (Alcohol OH)Neutral molecule; poor ionization in ESI negative mode.[1][2]
LogP ~2.5Moderately lipophilic; amenable to Reverse Phase LC (C18).[1][2]

Mass Spectrometry Platforms: Comparative Analysis

A. GC-MS (Electron Ionization, 70 eV)

Direct injection of the underivatized alcohol often leads to tailing peaks due to hydrogen bonding with active sites in the liner/column.[1][2][3]

Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ): 
    
    
    
    184 (Typically weak, <10% intensity).[1][2][3]
  • Dehydration (

    
    ): 
    
    
    
    166. Loss of
    
    
    is characteristic of benzyl alcohols.[2][3]
  • Ether Cleavage (

    
    ): 
    
    • Loss of Propene (

      
      ): 
      
      
      
      142 (McLafferty-like rearrangement).[1][2]
    • Loss of Propyl radical (

      
      ): 
      
      
      
      141.[1][2]
  • Tropylium Ion Formation: The benzyl core rearranges to a substituted tropylium ion.[1][2][3]

B. LC-MS (ESI vs. APCI)

Since the molecule lacks a basic nitrogen (for protonation) or acidic proton (for deprotonation), standard ESI is often inefficient.[1][2][3]

  • ESI (+): Relies on adduct formation.[1][2] Dominant species are typically

    
     (
    
    
    
    207) or
    
    
    (
    
    
    202) if ammonium buffers are used.[1][2]
  • APCI (+): Recommended. The corona discharge effectively protonates the ether oxygen or the aromatic ring, yielding a strong

    
     (
    
    
    
    185) or
    
    
    (
    
    
    167) ion.[1][2]

Derivatization Strategies for GC-MS

To improve volatility and stability, derivatization is strictly recommended.[1][2][3]

DerivativeReagentMass ShiftKey Fragment Ions (

)
Advantage
TMS Ether BSTFA + 1% TMCS+72 Da (

)
256 (

), 241 (

), 73 (

)
Excellent stability; standard library match.[1][2][3]
TFA Ester MBTFA+96 Da (

)
280 (

), 167 (

)
High sensitivity for trace analysis.[1][2][3]

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS

Objective: Quantify 5-Fluoro-3-n-propoxybenzyl alcohol in organic synthesis reaction mixtures.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous Ethyl Acetate.

  • Derivatization: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Ensure vial is sealed to prevent moisture ingress).[1][2][3]

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
    • Inlet: 250°C.

Protocol B: LC-MS/MS (MRM) Quantification

Objective: Trace analysis in biological fluids (simulated).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2][3]

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).[1][2][3]

  • Ionization: APCI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of Propoxy + 
      
      
      
      
      
      Fluorotropylium).[1][2]
    • Qualifier:

      
       (Protonated parent 
      
      
      
      Dehydrated cation).[1][2]

Structural Elucidation & Fragmentation Pathways[1]

The following diagram illustrates the proposed fragmentation logic for the underivatized molecule in Electron Ionization (EI), highlighting the critical McLafferty-like rearrangement of the propoxy group.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 184 [C10H13FO2]+ Dehydrated Benzyl Cation (Loss of H2O) m/z 166 M_Ion->Dehydrated - H2O (18) PropylLoss Phenoxy Cation (Loss of C3H7) m/z 141 M_Ion->PropylLoss - C3H7 (43) Rearranged 3-F-5-OH-Benzyl Alcohol (Loss of Propene) m/z 142 M_Ion->Rearranged - C3H6 (42) (McLafferty-like) Tropylium Fluoro-Tropylium Ion m/z 109 PropylLoss->Tropylium - CO Rearranged->Tropylium - CH2OH

Figure 1: Proposed EI Fragmentation Pathway for 5-Fluoro-3-n-propoxybenzyl alcohol.[1][2]

Comparative Data: Fluorinated Analogues

Differentiation of the target molecule from its structural analogues is critical.[1][2][3]

CompoundKey Ion (EI)Key Difference
5-Fluoro-3-n-propoxybenzyl alcohol m/z 142 Strong signal from propene loss (McLafferty).[1][2]
3-Fluoro-benzyl alcohol m/z 109Lacks the propoxy chain; base peak is fluoro-tropylium.
3-n-Propoxybenzyl alcohol m/z 124Non-fluorinated; mass shifts by -18 Da compared to target.[1][2]
5-Fluoro-3-isopropoxybenzyl alcohol m/z 142Isomer.[1][2] Requires GC separation (Ret. Time) to distinguish.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzyl Alcohol Derivatives.[1][2][3] NIST Standard Reference Data.[1][2][3] [Link][1][2]

  • Sparkman, O. D. (2005).[1][2][3] Mass Spectrometry Desk Reference. Global View Publishing.[1][2][3] (General principles of benzyl ether fragmentation).

  • McLafferty, F. W., & Turecek, F. (1993).[1][2][3] Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms in ethers).[1][2][3]

  • PubChem. Compound Summary for 3-Fluorobenzyl alcohol (Analogous Core). National Library of Medicine.[1][2][3] [Link][1][2]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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